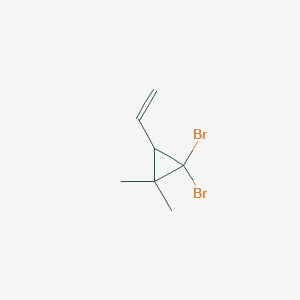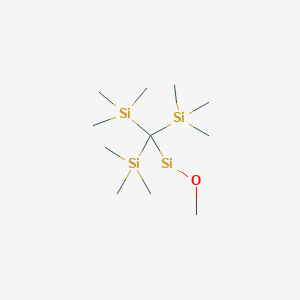
Acetic acid;(3-cyclohexyloxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(3-cyclohexyloxyphenyl)methanol is a chemical compound that combines the properties of acetic acid and (3-cyclohexyloxyphenyl)methanol Acetic acid is a well-known carboxylic acid with a pungent odor and is widely used in various industries (3-cyclohexyloxyphenyl)methanol is an organic compound that features a cyclohexyloxy group attached to a phenyl ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3-cyclohexyloxyphenyl)methanol can be achieved through several methods. One common approach involves the esterification of acetic acid with (3-cyclohexyloxyphenyl)methanol under acidic conditions. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol. This process, known as the Monsanto process, involves the reaction of methanol with carbon monoxide in the presence of a rhodium or iridium catalyst. The resulting acetic acid can then be reacted with (3-cyclohexyloxyphenyl)methanol to produce the desired compound.
化学反応の分析
Types of Reactions
Acetic acid;(3-cyclohexyloxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Acetic acid;(3-cyclohexyloxyphenyl)methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;(3-cyclohexyloxyphenyl)methanol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor, participating in acid-base reactions. The (3-cyclohexyloxyphenyl)methanol moiety can interact with enzymes and receptors, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial and household applications.
(3-cyclohexyloxyphenyl)methanol: An organic compound with a similar structure but lacking the acetic acid component.
Uniqueness
Acetic acid;(3-cyclohexyloxyphenyl)methanol is unique due to its combination of acetic acid and (3-cyclohexyloxyphenyl)methanol, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications and reactivity compared to its individual components.
特性
CAS番号 |
67698-57-1 |
|---|---|
分子式 |
C15H22O4 |
分子量 |
266.33 g/mol |
IUPAC名 |
acetic acid;(3-cyclohexyloxyphenyl)methanol |
InChI |
InChI=1S/C13H18O2.C2H4O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12;1-2(3)4/h4-5,8-9,12,14H,1-3,6-7,10H2;1H3,(H,3,4) |
InChIキー |
GIBLJYYJEUDOCR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1CCC(CC1)OC2=CC=CC(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


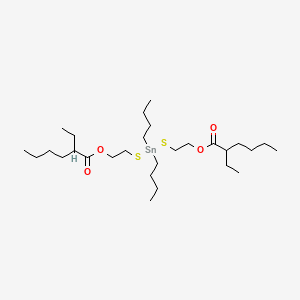
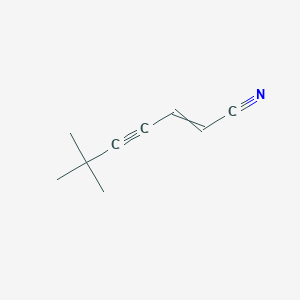

![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
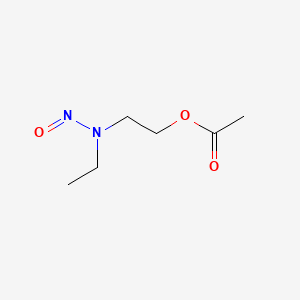
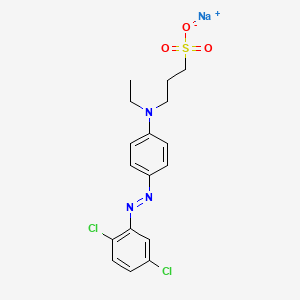
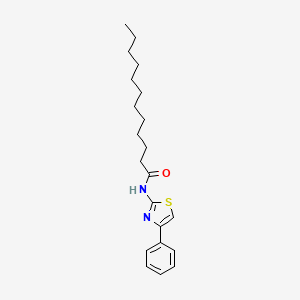
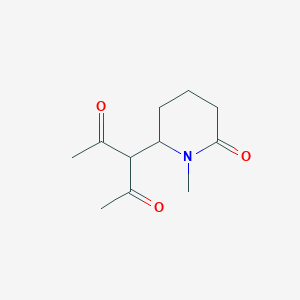
![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)

![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)
